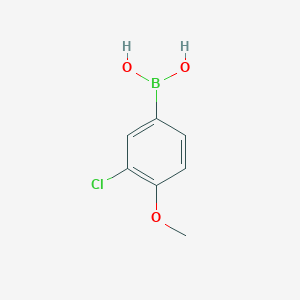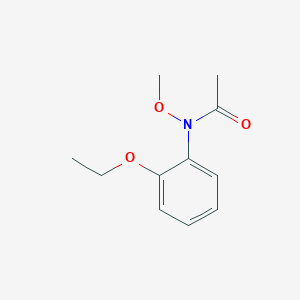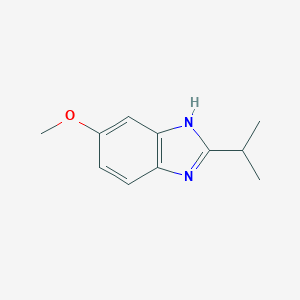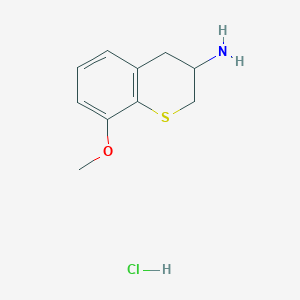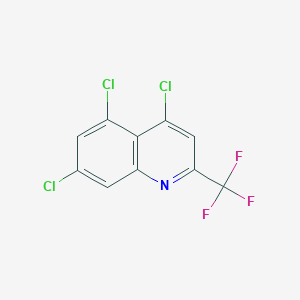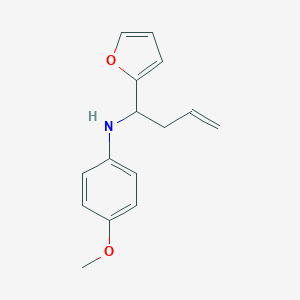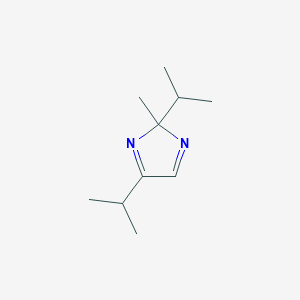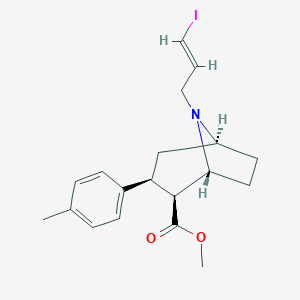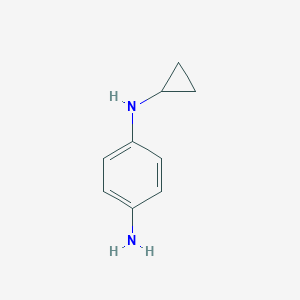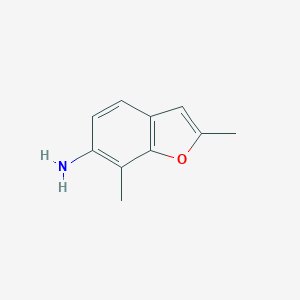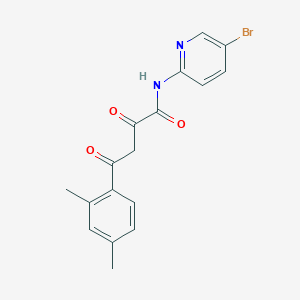
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of benzene and pyridine, and its synthesis method involves several steps. The purpose of
Mécanisme D'action
The mechanism of action of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- in lab experiments is its potential to exhibit multiple effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, which may make it useful in various areas of research. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo-. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an anti-tumor agent. Further studies are also needed to determine the safety and potential side effects of this compound. Additionally, more research is needed to optimize the synthesis method of this compound and increase the yield of the final product.
Conclusion:
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method involves several steps, and it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Further studies are needed to determine its potential use in the treatment of neurological disorders and as an anti-tumor agent. Additionally, more research is needed to optimize its synthesis method and determine its safety and potential side effects.
Méthodes De Synthèse
The synthesis method of Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- involves several steps. The first step involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridineyl chloride. The second step involves the reaction of 5-bromo-2-pyridineyl chloride with 2,4-dimethylbenzoyl chloride to form Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo-. This synthesis method has been optimized to increase the yield of the final product.
Applications De Recherche Scientifique
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- has potential applications in various areas of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
180537-72-8 |
|---|---|
Nom du produit |
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-dioxo- |
Formule moléculaire |
C17H15BrN2O3 |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-4-(2,4-dimethylphenyl)-2,4-dioxobutanamide |
InChI |
InChI=1S/C17H15BrN2O3/c1-10-3-5-13(11(2)7-10)14(21)8-15(22)17(23)20-16-6-4-12(18)9-19-16/h3-7,9H,8H2,1-2H3,(H,19,20,23) |
Clé InChI |
QWMKLSSCBLCXCD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C |
Autres numéros CAS |
180537-72-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



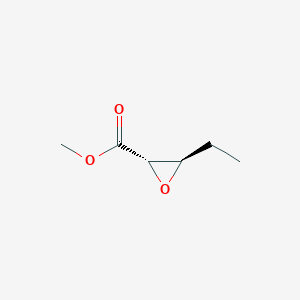
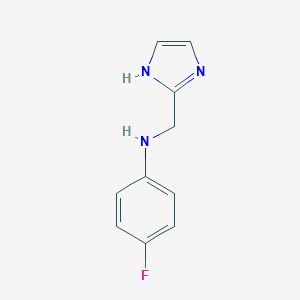
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
